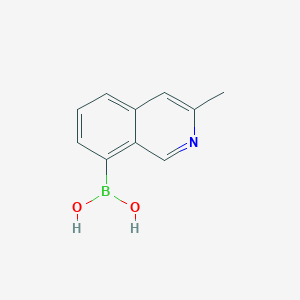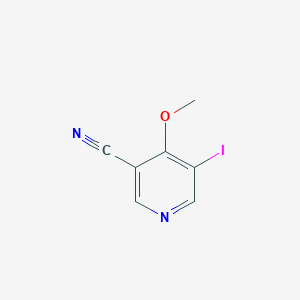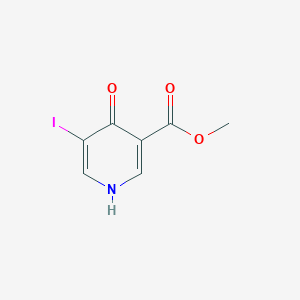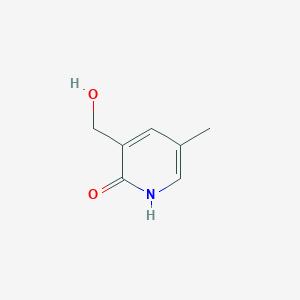
(3-Methylisoquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylisoquinolin-8-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Methylisoquinolin-8-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another common method involves the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.
化学反応の分析
Types of Reactions: (3-Methylisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: Boronic acids can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: These reactions involve the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
(3-Methylisoquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
Industry: Used in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism by which (3-Methylisoquinolin-8-yl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
類似化合物との比較
Phenylboronic Acid: Another boronic acid with a phenyl group instead of the isoquinolinyl group.
Methylboronic Acid: A simpler boronic acid with a methyl group.
Uniqueness: (3-Methylisoquinolin-8-yl)boronic acid is unique due to its isoquinolinyl group, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the development of selective sensors and catalysts .
特性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC名 |
(3-methylisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-8-3-2-4-10(11(13)14)9(8)6-12-7/h2-6,13-14H,1H3 |
InChIキー |
NQDRGQPGVVIUHT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13673611.png)

![6-(4-Boc-1-piperazinyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13673629.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B13673656.png)


![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
